molecular formula C10H8N2O3 B2686100 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 915707-68-5

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B2686100
CAS No.: 915707-68-5
M. Wt: 204.185
InChI Key: DYKMCOQUESTIOY-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol It features a benzoic acid moiety substituted with a 5-methyl-1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid hydrazide with benzoic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the oxadiazole ring can be oxidized to form a carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products:

    Oxidation: 3-(5-Carboxy-1,3,4-oxadiazol-2-yl)benzoic acid.

    Reduction: Various reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

Scientific Research Applications

Chemistry: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antibacterial, antifungal, and anti-inflammatory properties . The oxadiazole ring is known for its bioactivity, making this compound a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Comparison with Similar Compounds

  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid methyl ester

Comparison: While these compounds share the oxadiazole ring, their substitution patterns and functional groups differ. 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to its specific substitution at the 2-position of the oxadiazole ring, which can influence its reactivity and biological activity .

Properties

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKMCOQUESTIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-68-5
Record name 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid
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